1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride is a chemical compound characterized by its unique cyclopropane structure attached to a phenyl group with bromine and fluorine substitutions. Its molecular formula is , and it has a molecular weight of approximately 230.08 g/mol. The compound is often utilized in pharmaceutical research due to its potential biological activities and structural properties.
This compound can be synthesized from commercially available starting materials, including 2-bromo-4-fluorobenzene and cyclopropanamine. It is typically produced in laboratory settings for research purposes, particularly in the fields of medicinal chemistry and pharmacology.
1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride falls under the category of organic compounds, specifically amines. It is classified as a halogenated amine due to the presence of bromine and fluorine atoms in its structure.
The synthesis of 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride generally involves several key steps:
The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may utilize continuous flow reactors to improve efficiency.
The molecular structure of 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride features a cyclopropane ring bonded to a phenyl group that carries both bromine and fluorine substituents. The presence of these halogens contributes to the compound's reactivity and potential biological activity.
1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions typical for amines, including:
The reactions are often influenced by the electronic effects of the bromine and fluorine substituents on the phenyl ring, which can affect nucleophilicity and reactivity.
The mechanism of action for 1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride is not fully elucidated but is believed to involve interactions with biological targets such as receptors or enzymes. The halogen substitutions may enhance binding affinity or alter pharmacokinetic properties.
Research into similar compounds suggests potential interactions with neurotransmitter systems or other cellular pathways, indicating possible applications in treating neurological disorders or other conditions.
Relevant data regarding stability under various conditions (e.g., light, heat) should be evaluated for practical applications.
1-(2-Bromo-4-fluorophenyl)cyclopropanamine hydrochloride has several potential scientific uses:
The compound's unique structure makes it an interesting candidate for further research into its biological effects and potential therapeutic applications.
The assembly of the cyclopropylamine core represents a critical synthetic step for 1-(2-bromo-4-fluorophenyl)cyclopropanamine hydrochloride. Two predominant methodologies have been optimized:
Simmons-Smith Cyclopropanation: This classical approach employs diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) on the corresponding styrene derivative (2-bromo-4-fluorostyrene). Reaction optimization in diethyl ether at 0-5°C achieves 70-85% yield of the cyclopropane intermediate. Critical parameters include stoichiometric control of CH₂I₂ (1.2 equiv) and Zn(Cu) (2.5 equiv), alongside rigorous exclusion of moisture to prevent reagent decomposition [9].
Transition Metal-Catalyzed Amination: Nickel-catalyzed reductive cross-coupling between cyclopropylamine N-hydroxyphthalimide (NHP) esters and aryl halides enables direct core assembly. Utilizing NiCl₂·glyme (10 mol%) and tert-butylbenzene as solvent at 80°C, this method achieves yields exceeding 75% within 2 hours. This approach circumvents multi-step sequences and exhibits superior functional group tolerance compared to classical methods [9].
Table 1: Comparative Analysis of Cyclopropanation Methods
Method | Reagents/Catalysts | Reaction Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Simmons-Smith | CH₂I₂, Zn(Cu) | 0-5°C, Et₂O, 12 h | 70-85 | Predictable stereochemistry |
Ni-Catalyzed Coupling | Cyclopropyl NHP ester, NiCl₂·glyme | 80°C, PhCH₂tBu, 2 h | 75-82 | Direct C-N bond formation, short route |
Regioselective halogen installation demands precise sequential chemistry:
Ortho-Bromination Directed Strategies: Directed ortho-metalation (DoM) using n-butyllithium (n-BuLi, 2.5 equiv) at -78°C in tetrahydrofuran (THF) enables regioselective bromination at the ortho position of 4-fluorotoluene derivatives. Subsequent quenching with bromine (Br₂) or 1,2-dibromoethane delivers 2-bromo-4-fluorotoluene precursors with >90% regioselectivity [10].
Electrophilic Fluorination: Late-stage fluorination employs Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) on brominated aniline intermediates. Optimal conditions use acetonitrile solvent at 80°C for 6 hours, achieving 85% yield of 2-bromo-4-fluoroaniline derivatives. This method avoids competing nucleophilic substitutions that plague aryl bromide substrates [2] [7].
Orthogonal Protection Schemes: For precursors requiring halogenation post-cyclopropanation, temporary protection of the amine as a tert-butoxycarbonyl (Boc) group is essential. Boc-protection prevents unwanted oxidation or dehalogenation during bromination/fluorination steps. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) quantitatively restores the free amine .
Conversion to the hydrochloride salt enhances stability and crystallinity:
Acidification and Solvent Selection: Free base dissolution in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) is treated with HCl gas (1.05 equiv) at 0°C. Ether solvents promote rapid salt precipitation with minimal co-solvation. Alternative solvent systems like ethanol/H₂O (4:1) enable high-concentration processing but require anti-solvent addition (e.g., acetone) for crystallization [6] .
Crystallization Dynamics: Recrystallization from ethanol/acetone mixtures (1:3 v/v) yields monoclinic crystals with >99.5% purity. Critical parameters include:
Table 2: Hydrochloride Salt Crystallization Optimization
Solvent System | Temperature Profile | Purity (%) | Crystal Habit | Yield (%) |
---|---|---|---|---|
Et₂O + HCl(g) | 0°C → RT, 1 h | 99.0 | Fine needles | 92 |
EtOH/H₂O + acetone | 50°C → 4°C, 12 h | 99.5 | Prismatic plates | 88 |
Enantiomeric purity is crucial for pharmaceutical applications:
Chiral Auxiliary-Mediated Cyclopropanation: (1R,2S)-(-)-Ephedrine-derived diazoacetates enable diastereoselective cyclopropanation of 2-bromo-4-fluorostyrene. This method achieves diastereomeric ratios (d.r.) of 94:6, with subsequent auxiliary cleavage via hydrolysis yielding enantiomerically enriched trans-cyclopropylamine precursors [5] [9].
Asymmetric Catalysis: Jacobsen’s hydrolytic kinetic resolution (HKR) of racemic trans-cyclopropyl epoxides using cobalt-salen catalysts (0.5 mol%) provides chiral epoxides with >99% ee. Regioselective azidolysis followed by Staudinger reduction delivers the target (1R,2S)-amine enantiomer. Alternative approaches employ chiral bismuth catalysts under blue LED irradiation for asymmetric cyclopropanation, achieving 88% ee [5] [9].
Enzymatic Desymmetrization: Lipase-catalyzed (CAL-B) hydrolysis of meso-cyclopropane diesters generates chiral monoesters with 97% ee. Curtius rearrangement converts these to protected amines, though this route requires additional steps for aryl integration [9].
CAS No.: 15769-56-9
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1